molecular formula C16H29FN2Sn B13984255 2-Fluoro-5-(tributylstannyl)pyrimidine CAS No. 1029654-38-3

2-Fluoro-5-(tributylstannyl)pyrimidine

Cat. No.: B13984255
CAS No.: 1029654-38-3
M. Wt: 387.1 g/mol
InChI Key: CBFBYMMAJUMWMI-UHFFFAOYSA-N
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Description

2-Fluoro-5-(tributylstannyl)pyrimidine is an organotin compound that is primarily used in organic synthesis. It is known for its role in Stille coupling reactions, which are widely used in the formation of carbon-carbon bonds. The compound has the molecular formula C16H29FN2Sn and a molecular weight of 387.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(tributylstannyl)pyrimidine typically involves the reaction of 2-fluoropyrimidine with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

2-Fluoropyrimidine+Tributyltin chlorideThis compound\text{2-Fluoropyrimidine} + \text{Tributyltin chloride} \rightarrow \text{this compound} 2-Fluoropyrimidine+Tributyltin chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the transfer of the tributyltin group to a palladium catalyst, which then facilitates the coupling with an organic halide.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl iodides, bromides)

    Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), temperatures ranging from room temperature to 100°C

Major Products

The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Mechanism of Action

The mechanism of action for 2-Fluoro-5-(tributylstannyl)pyrimidine in Stille coupling reactions involves the formation of a palladium complex. The tributyltin group is transferred to the palladium catalyst, which then facilitates the coupling with an organic halide. This process results in the formation of a new carbon-carbon bond, with the release of a tributyltin halide byproduct.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tributylstannyl)pyridine
  • 2-(Tributylstannyl)furan
  • 2-(Tributylstannyl)thiophene

Uniqueness

2-Fluoro-5-(tributylstannyl)pyrimidine is unique due to the presence of both a fluorine atom and a tributyltin group on the pyrimidine ring. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible through other synthetic routes. The fluorine atom also imparts unique electronic properties, making the compound valuable in the synthesis of pharmaceuticals and other biologically active molecules .

Properties

CAS No.

1029654-38-3

Molecular Formula

C16H29FN2Sn

Molecular Weight

387.1 g/mol

IUPAC Name

tributyl-(2-fluoropyrimidin-5-yl)stannane

InChI

InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;

InChI Key

CBFBYMMAJUMWMI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)F

Origin of Product

United States

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